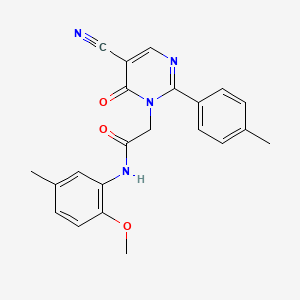

2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Description

2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine ring substituted with a cyano group, a p-tolyl group, and an acetamide moiety, making it a molecule of interest for its unique structural properties and reactivity.

Properties

IUPAC Name |

2-[5-cyano-2-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-14-4-7-16(8-5-14)21-24-12-17(11-23)22(28)26(21)13-20(27)25-18-10-15(2)6-9-19(18)29-3/h4-10,12H,13H2,1-3H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRPOBUEBDAQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)NC3=C(C=CC(=C3)C)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide (KCN) or sodium cyanide (NaCN).

Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).

Formation of the Acetamide Moiety: The final step involves the acylation of the pyrimidine derivative with 2-methoxy-5-methylphenyl acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, and other strong oxidizers under acidic or basic conditions.

Reduction: LiAlH₄, catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products

Oxidation: Products may include carboxylic acids, aldehydes, or ketones depending on the site and extent of oxidation.

Reduction: Amines or alcohols, depending on the functional group being reduced.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound may serve as a probe or inhibitor for studying enzyme functions and metabolic pathways. Its structural features could enable it to interact with specific biological targets, providing insights into biochemical processes.

Medicine

Medicinally, 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide could be investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyano and acetamide groups could facilitate binding to active sites or allosteric sites, modulating the activity of the target molecule. Pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

- 2-(5-cyano-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-methoxyphenyl)acetamide

- 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2-hydroxy-5-methylphenyl)acetamide

- 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2-methoxy-5-chlorophenyl)acetamide

Uniqueness

Compared to these similar compounds, 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide may offer unique properties such as enhanced binding affinity to specific biological targets, improved stability under physiological conditions, or distinct reactivity patterns in chemical synthesis. These unique features could make it more suitable for certain applications in research and industry.

Biological Activity

The compound 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrimidine Ring : This is achieved through the cyclization of precursors under controlled conditions.

- Introduction of Functional Groups : The cyano and p-tolyl groups are introduced via nucleophilic substitution and oxidation reactions.

- Acetamide Formation : This final step involves amidation reactions to form the acetamide group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in disease pathways, potentially affecting metabolic processes.

- Receptor Binding : The compound can bind to specific cellular receptors, modulating biological responses.

- Pathway Interference : It may interfere with cellular signaling pathways, leading to therapeutic effects.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of related pyrimidine compounds. For example, derivatives have shown significant activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . The compound's structure suggests potential efficacy against similar microbial targets.

Anticancer Activity

Research indicates that pyrimidine derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds similar to the one have demonstrated promising cytotoxicity against human colon cancer (HCT116), liver cancer (Huh-7), and breast cancer (MCF-7) cell lines, with IC50 values indicating effective inhibition . The mechanism often involves cell cycle arrest at specific phases, enhancing their potential as anticancer agents.

Case Studies

Several case studies highlight the biological activity of compounds structurally related to this compound:

- Cytotoxicity Assessment : A study evaluated a series of pyrazole derivatives for their anticancer properties, revealing that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines .

- Antimicrobial Evaluation : Another investigation focused on thiazol derivatives showed that modifications similar to those in the target compound resulted in enhanced antimicrobial activity against resistant strains .

Comparative Analysis

The following table summarizes the biological activities of various compounds related to this compound:

| Compound Name | Biological Activity | MIC/IC50 Values | Target Pathway |

|---|---|---|---|

| Compound A | Antimicrobial | 0.22 µg/mL | Enzyme Inhibition |

| Compound B | Anticancer | IC50 = 1.1 µM | Cell Cycle Arrest |

| Compound C | Antimicrobial | 0.25 µg/mL | Biofilm Inhibition |

Q & A

Basic: What are the recommended synthetic routes for 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization, substitution, and condensation. For example:

- Step 1: Prepare the pyrimidinone core via cyclization of cyanoacetamide derivatives with p-tolyl-substituted reagents under acidic or basic conditions (e.g., using acetic anhydride as a catalyst) .

- Step 2: Introduce the acetamide moiety through nucleophilic substitution or condensation. A common approach is reacting the pyrimidinone intermediate with 2-methoxy-5-methylaniline in the presence of a coupling agent like EDCI/HOBt .

- Key Parameters: Optimize temperature (70–100°C), solvent (DMF or dichloromethane), and reaction time (12–24 hrs) to maximize yield (typically 50–70%) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy: Analyze and NMR to verify substituent positions (e.g., p-tolyl protons at δ 7.2–7.4 ppm, methoxy groups at δ 3.8–4.0 ppm) .

- HPLC-MS: Confirm molecular weight ([M+H] expected ~420–430 Da) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray Crystallography: Resolve crystal structures to validate stereochemistry, particularly for chiral intermediates .

Advanced: How can reaction yields be optimized for the pyrimidinone core formation?

Methodological Answer:

Yield optimization requires addressing common bottlenecks:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency .

- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and side-product formation .

- In Situ Monitoring: Use TLC or inline IR spectroscopy to track intermediate formation and adjust reaction time dynamically .

Advanced: What mechanistic insights exist for its potential bioactivity in kinase inhibition?

Methodological Answer:

The compound’s pyrimidinone and acetamide moieties suggest kinase-targeting potential:

- Docking Studies: Perform molecular docking with ATP-binding pockets (e.g., EGFR or CDK2) to identify key interactions (e.g., hydrogen bonding with the cyano group) .

- Enzymatic Assays: Measure IC values using fluorescence-based kinase assays (e.g., ADP-Glo™) under varying pH (7.4–8.5) and ionic strength conditions .

- Structure-Activity Relationship (SAR): Modify the p-tolyl or methoxy groups to assess impact on potency .

Advanced: How does the compound’s stability vary under physiological conditions?

Methodological Answer:

Stability studies should include:

- pH-Dependent Degradation: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hrs. Monitor degradation via HPLC; the acetamide bond is prone to hydrolysis at extremes (pH <3 or >8) .

- Oxidative Stress Testing: Expose to HO (0.1–1 mM) to simulate in vivo oxidative environments. LC-MS can identify oxidation byproducts (e.g., sulfoxide formation) .

- Plasma Stability: Use rat or human plasma to assess half-life. Poor stability may necessitate prodrug strategies .

Advanced: What strategies are recommended for designing analogs with improved solubility?

Methodological Answer:

Modify substituents to enhance hydrophilicity:

- Polar Group Introduction: Replace p-tolyl with pyridyl or morpholine rings to increase water solubility .

- Salt Formation: Prepare hydrochloride or sodium salts of the acetamide nitrogen .

- Prodrug Approach: Convert the cyano group to a phosphate ester for transient solubility enhancement .

- Computational Modeling: Use logP predictors (e.g., SwissADME) to prioritize analogs with lower hydrophobicity .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

Address variability through:

- Assay Standardization: Replicate assays under identical conditions (e.g., cell line, passage number, serum concentration) .

- Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to discrepancies .

- Orthogonal Validation: Confirm results with alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.